molecular formula C18H20N8O B5482381 6-tert-butyl-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-tert-butyl-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5482381
M. Wt: 364.4 g/mol
InChI Key: XWKQBBXCNLPWIK-UHFFFAOYSA-N
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Description

The compound “6-tert-butyl-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is an aromatic heterocyclic compound. It contains a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . An efficient one-pot two-step synthesis of a similar compound was reported, which involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains a pyrazolo [3,4-d]pyrimidine ring system . This ring system consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex due to its intricate structure. The synthesis of similar compounds often involves reductive amination, which is a common approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. For instance, the synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . This suggests potential future directions in the field of cancer research.

Properties

IUPAC Name

6-tert-butyl-1-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-18(2,3)17-23-15(12-9-21-26(4)16(12)24-17)20-10-13-22-14(25-27-13)11-6-5-7-19-8-11/h5-9H,10H2,1-4H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKQBBXCNLPWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2C=NN(C2=N1)C)NCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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